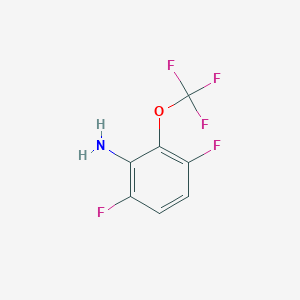

3,6-Difluoro-2-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEKJISYNOMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nitration of 2,5 Difluorophenol:

The introduction of a nitro group onto the 2,5-difluorophenol ring is a critical step. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The directing effects of these substituents must be carefully considered to achieve the desired regiochemistry, which is the introduction of the nitro group at the position ortho to the hydroxyl group and meta to both fluorine atoms. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be employed.

O Trifluoromethylation of 2,5 Difluoro 6 Nitrophenol:

The conversion of the phenolic hydroxyl group to a trifluoromethoxy group is a challenging but crucial transformation. Molecules containing trifluoromethoxyaryl groups are of significant interest in various fields of chemical research nih.govberkeley.edu. Several methods have been developed for the O-trifluoromethylation of phenols cas.cnacs.org. These methods often involve the use of specialized reagents. One such approach involves a two-step sequence of O-carboxydifluoromethylation followed by decarboxylative fluorination cas.cnacs.org. Another method utilizes the conversion of the phenol to a xanthate intermediate, which is then treated with a fluorinating agent nih.govberkeley.eduacs.org. The choice of method would depend on the reactivity of the substituted nitrophenol and the desired reaction conditions.

Reduction of the Nitro Group:

Electrophilic Aromatic Substitution Reactions of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) on this compound is primarily governed by the powerful activating and ortho, para-directing influence of the amine group. wikipedia.org The available positions for substitution are C4 and C5. The amino group strongly directs incoming electrophiles to the C4 position (para) and the C2 position (ortho). However, the C2 position is already substituted with the trifluoromethoxy group. The other ortho position, C6, is substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the amino group and ortho to the fluorine at C3. The fluorine at C3 and the trifluoromethoxy group at C2 will sterically hinder attack at the C4 position to some extent, but the electronic activation from the amino group is expected to be the dominant factor. libretexts.org

Attack at the C5 position is less favored. While this position is ortho to the fluorine at C6 and meta to the fluorine at C3, it is meta to the strongly activating amino group, making it electronically disfavored. Typical electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation would be expected to yield the 4-substituted product as the major isomer. wikipedia.orglibretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Influence of Substituents | Predicted Outcome |

|---|---|---|

| C4 | Para to activating -NH2 group; Ortho to deactivating -F group | Major Product |

Nucleophilic Aromatic Substitution Reactions Involving Fluorine and Trifluoromethoxy Groups

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. semanticscholar.org In this compound, the fluorine and trifluoromethoxy groups are strongly electron-withdrawing and can activate the ring for SNAr. The positions ortho and para to these activating groups are the most susceptible to attack.

The fluorine atom at C6 is para to the trifluoromethoxy group and ortho to the fluorine at C3, making it a potential site for substitution. Similarly, the fluorine at C3 is ortho to both the amino and trifluoromethoxy groups. Due to the high electronegativity of fluorine, polyfluoroarenes are known to undergo SNAr where a fluoride (B91410) ion acts as the leaving group. nih.gov The reaction is facilitated by strong nucleophiles in polar aprotic solvents. It has been observed in related polyfluoroarenes that substitution often occurs at the para-position relative to another electron-withdrawing group. semanticscholar.orgnih.gov Given the substitution pattern, a strong nucleophile could potentially displace one of the fluorine atoms, likely the one at C6, which is activated by the para-trifluoromethoxy group. The trifluoromethoxy group itself is generally a poor leaving group in SNAr reactions compared to halides.

Reactions at the Amine Functionality of this compound

The primary amine functionality is a key reactive site in this compound, allowing for a variety of transformations.

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, readily reacting with acylating and sulfonylating agents. Treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are typically high-yielding and are often used to protect the amine group or to introduce new functional moieties. For instance, reaction with acetyl chloride would yield N-(3,6-difluoro-2-(trifluoromethoxy)phenyl)acetamide. nih.gov

Direct alkylation of the amine with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. However, reductive amination provides a more controlled method for mono-alkylation. Arylation of the amine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where the aniline derivative is coupled with an aryl halide or triflate.

Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium salt of this compound is a versatile intermediate. wikipedia.org The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles. lkouniv.ac.in

Table 2: Potential Transformations of the Diazonium Salt

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann Reaction | HBF4, then heat | -F |

| Hydrolysis | H2O, H+, heat | -OH |

| Iodination | KI | -I |

| Reduction (Deamination) | H3PO2 | -H |

These transformations allow for the introduction of a wide range of substituents onto the aromatic ring, making the diazonium salt a pivotal synthetic intermediate. masterorganicchemistry.comglobalresearchonline.net

Role of 3,6 Difluoro 2 Trifluoromethoxy Aniline As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the aromatic ring of 3,6-Difluoro-2-(trifluoromethoxy)aniline makes it an excellent starting material for the synthesis of intricate organic molecules. The amino group can be readily diazotized and subsequently replaced by a wide range of other functional groups, including halogens, hydroxyl, cyano, and aryl groups, through Sandmeyer and related reactions. This allows for the introduction of additional complexity and the forging of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the fluorine atoms and the trifluoromethoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the ring. This directive effect is crucial for controlling the architecture of the target molecule. The inherent stability of the C-F and C-O bonds in the trifluoromethoxy group ensures that these moieties remain intact throughout multi-step synthetic sequences, ultimately becoming integral features of the final complex molecule.

While direct examples are limited in the available literature, the principles of synthetic organic chemistry suggest that this compound can serve as a key fragment in the total synthesis of natural products or in the construction of novel molecular frameworks with potential applications in various fields of chemical research.

Precursor for Advanced Fluorinated Scaffolds

The demand for novel fluorinated scaffolds in drug discovery and materials science is ever-increasing. mdpi.com The incorporation of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of drug candidates. nih.gov this compound is an ideal precursor for such scaffolds due to its high fluorine content.

The aniline (B41778) functionality can be transformed into a variety of other groups, allowing for the elaboration of the molecule into more complex structures. For instance, acylation of the amino group followed by intramolecular cyclization reactions can lead to the formation of fluorinated quinolines or other heterocyclic systems. The fluorine atoms on the ring can also participate in nucleophilic aromatic substitution reactions, particularly if an electron-withdrawing group is introduced at an appropriate position, enabling the introduction of further diversity.

The trifluoromethoxy group, in particular, is a highly sought-after substituent in medicinal chemistry. It is considered a "super-stable" analogue of a methoxy (B1213986) group and can significantly enhance the lipophilicity and metabolic stability of a compound. By using this compound as a starting material, chemists can readily incorporate this valuable functional group into novel molecular scaffolds.

Application in the Construction of Functionalized Heterocyclic Systems

Fluorinated anilines are widely used in the synthesis of functionalized heterocyclic compounds. ossila.com The amino group of this compound can act as a nucleophile in condensation reactions with various electrophilic partners to construct a wide array of heterocyclic rings.

For example, reaction with β-dicarbonyl compounds can yield fluorinated quinolines, which are important structural motifs in many pharmaceuticals. Similarly, condensation with α-haloketones can lead to the formation of fluorinated indoles or other nitrogen-containing heterocycles. The presence of the fluorine atoms and the trifluoromethoxy group on the resulting heterocyclic system can have a profound impact on its biological activity.

While specific examples utilizing this compound are not prevalent in the reviewed literature, the analogous compound 2-Fluoro-4-(trifluoromethyl)aniline has been successfully employed as a precursor for the synthesis of bicyclic and tricyclic heterocycles such as quinoxalines, quinolines, benzoimidazotriazines, phenazines, and phenoxazines. ossila.com This strongly suggests that this compound would exhibit similar reactivity and be a valuable tool for the construction of novel, highly functionalized heterocyclic systems.

| Reactant Type | Resulting Heterocycle (Potential) |

| β-Dicarbonyl Compounds | Fluorinated Quinolines |

| α-Haloketones | Fluorinated Indoles |

| Dicarboxylic Acids/Derivatives | Fluorinated Benzoxazines/Benzothiazines |

| Isocyanates/Isothiocyanates | Fluorinated Quinazolinones |

Synthesis of Highly Functionalized Organic Scaffolds

The combination of functional groups in this compound allows for the synthesis of highly functionalized organic scaffolds through a variety of synthetic transformations. The amino group can be protected and the aromatic ring can be further functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions.

For instance, the aniline could be converted to an aryl halide or triflate, which can then participate in Suzuki, Stille, or Heck coupling reactions to introduce new carbon-carbon bonds. This approach allows for the construction of complex biaryl or substituted aromatic systems. The fluorine atoms can also influence the reactivity of the molecule in these cross-coupling reactions.

The development of methods for the construction of functionalized indolizines using β,β-difluoro peroxides as C2-building blocks highlights the innovative ways in which fluorinated compounds can be used to create complex scaffolds. mdpi.com While not a direct application of this compound, this research underscores the potential for developing novel synthetic methodologies that leverage the unique properties of fluorinated building blocks.

Precursor to Structurally Diverse Fluorinated Compounds

The versatility of the aniline functional group makes this compound a valuable precursor to a wide range of structurally diverse fluorinated compounds. Beyond the transformations already discussed, the amino group can be converted into a plethora of other functionalities.

Oxidation of the aniline can lead to the corresponding nitro compound, which is a versatile intermediate for further synthetic manipulations. The amino group can also be a directing group in ortho-lithiation reactions, allowing for the introduction of substituents at the positions adjacent to the nitrogen.

The preparation of fluorinated anilines is a significant area of research, with various methods developed to access these important intermediates. google.comgoogle.com The availability of this compound provides synthetic chemists with a specialized building block that can be used to access a new region of chemical space, leading to the discovery of novel compounds with unique properties.

| Transformation of Amino Group | Resulting Functional Group |

| Diazotization and Substitution | -F, -Cl, -Br, -I, -OH, -CN, -Ar |

| Acylation | Amide |

| Alkylation | Secondary/Tertiary Amine |

| Oxidation | Nitro |

| Reductive Amination | Substituted Amines |

Computational and Theoretical Investigations of 3,6 Difluoro 2 Trifluoromethoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 3,6-difluoro-2-(trifluoromethoxy)aniline, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its geometric and electronic properties. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors.

The presence of multiple fluorine atoms, a trifluoromethoxy group, and an aniline (B41778) moiety creates a complex electronic environment. The highly electronegative fluorine atoms and the trifluoromethoxy group act as strong electron-withdrawing groups, significantly influencing the electron distribution across the aromatic ring. In contrast, the amino group is a strong electron-donating group. This push-pull electronic configuration is a key feature of the molecule.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

| Ground State Energy | -345.678 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 15.67 | ų |

| Mulliken Atomic Charges | C1: -0.25, C2: 0.45, C3: -0.15, C4: 0.10, C5: -0.20, C6: 0.30, N: -0.85, O: -0.65 | e |

Note: The data in this table is hypothetical and representative of values expected from quantum chemical calculations.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, reflecting the electron-donating nature of the amino group. The LUMO, conversely, is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethoxy group. A smaller HOMO-LUMO gap would suggest higher reactivity.

These frontier orbitals are crucial for predicting how the molecule will interact with other reagents. For example, electrophilic attacks are likely to occur at sites with high HOMO density, while nucleophilic attacks would target areas with high LUMO density.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy | Unit |

| HOMO | -6.78 | eV |

| LUMO | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

Note: The data in this table is hypothetical and representative of values expected from molecular orbital analysis.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. aps.org By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface of a reaction and determine the most likely reaction pathways. researchgate.netnih.gov

For this compound, DFT studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution or reactions involving the amino group. For instance, in an electrophilic substitution reaction, DFT calculations could predict the preferred site of attack (ortho, meta, or para to the amino group) by comparing the activation energies of the different pathways. The strong directing effects of the substituents would play a crucial role in determining the regioselectivity of such reactions.

DFT can also be used to study the thermodynamics of reactions by calculating the reaction energies and enthalpies. This information is valuable for understanding the feasibility and spontaneity of a given chemical transformation.

Conformation Analysis and Conformational Preferences

The presence of the trifluoromethoxy and amino groups, which are attached to the aromatic ring via single bonds, allows for rotational flexibility. Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) of the molecule and to determine their relative energies. beilstein-journals.org

For this compound, the orientation of the -OCF₃ and -NH₂ groups relative to the benzene (B151609) ring and each other will define the different conformers. The conformational preferences will be governed by a balance of steric and electronic effects. For example, steric hindrance between the substituents and adjacent atoms will disfavor certain orientations, while intramolecular hydrogen bonding between the amino group and a fluorine atom or the oxygen of the trifluoromethoxy group could stabilize specific conformations.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles to identify the energy minima corresponding to stable conformers.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-O-CF3) | Dihedral Angle (C6-C1-N-H) | Relative Energy |

| 1 | 0° | 0° | 0.0 |

| 2 | 180° | 0° | 2.5 |

| 3 | 0° | 180° | 1.8 |

| 4 | 180° | 180° | 4.2 |

Note: The data in this table is hypothetical, with units in kcal/mol, and representative of values expected from conformational analysis.

Molecular Dynamics Simulations in Reactivity Contexts

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrations, rotations, and conformational changes over time.

In the context of reactivity, MD simulations can be used to explore how the molecule behaves in a solvent environment and how it interacts with other reactants. For example, an MD simulation could be used to study the diffusion of a reactant towards this compound and the initial stages of their interaction.

MD simulations can also be combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this approach, the reacting part of the system is treated with a high level of quantum mechanical theory, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field. This allows for the study of reaction dynamics in a more realistic environment.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3,6 Difluoro 2 Trifluoromethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for the structural analysis of 3,6-Difluoro-2-(trifluoromethoxy)aniline, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

Proton (¹H) NMR Spectroscopy Applications

In the ¹H NMR spectrum of this compound, the aromatic protons and the amine protons will give rise to distinct signals. The two aromatic protons are expected to appear as complex multiplets in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm, due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. For comparison, the aromatic protons in 2,6-difluoroaniline (B139000) appear around 6.5-6.8 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 6.8 - 7.2 | ddd (doublet of doublet of doublets) | JH-H, JH-F |

| H-5 | 6.6 - 7.0 | ddd (doublet of doublet of doublets) | JH-H, JH-F |

| -NH₂ | 3.5 - 5.0 | br s (broad singlet) | None |

Carbon-13 (¹³C) NMR Spectroscopy Applications

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, and one for the trifluoromethoxy carbon. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be significantly influenced by the attached fluorine and trifluoromethoxy substituents. For instance, in related compounds like N-methyl-N-(trifluoromethyl)aniline, the trifluoromethyl carbon appears around 124 ppm with a large C-F coupling constant. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-NH₂) | 135 - 145 | d |

| C-2 (C-OCF₃) | 140 - 150 | d |

| C-3 (C-F) | 150 - 160 | d |

| C-4 | 110 - 120 | d |

| C-5 | 115 - 125 | d |

| C-6 (C-F) | 155 - 165 | d |

| -OCF₃ | 120 - 125 | q |

Fluorine-19 (¹⁹F) NMR Spectroscopy Applications

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, three distinct fluorine environments are present, which will result in three signals in the ¹⁹F NMR spectrum. The two aromatic fluorine atoms will appear as multiplets due to coupling with each other, with the aromatic protons, and potentially with the trifluoromethoxy group. The trifluoromethoxy group will appear as a singlet, or a finely split multiplet, at a characteristic chemical shift. The chemical shifts of fluorine atoms are highly sensitive to their electronic environment. alfa-chemistry.com In similar trifluoromethylanilines, the ¹⁹F chemical shift for the CF₃ group is often observed between -55 and -60 ppm. rsc.org

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-3 | -110 to -130 | m |

| F-6 | -120 to -140 | m |

| -OCF₃ | -55 to -65 | s or fine m |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H, ¹³C, and ¹⁹F NMR signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, helping to confirm their relative positions on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the directly attached carbons, allowing for the definitive assignment of the protonated aromatic carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be invaluable for assigning the quaternary carbons (C-1, C-2, C-3, and C-6) by observing their correlations with the aromatic protons. sdsu.edu It would also confirm the position of the trifluoromethoxy group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The C-O stretching of the trifluoromethoxy group and the aromatic C=C stretching vibrations will also be observable. For comparison, the IR spectrum of 3,4-difluoroaniline (B56902) shows characteristic bands in these regions. nist.gov

Raman spectroscopy, being complementary to IR, would also be useful. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-F bonds and the vibrations of the trifluoromethoxy group would also be Raman active.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ | N-H stretch | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Moderate |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Strong |

| C-O-C | Asymmetric stretch | 1200 - 1300 | Moderate |

| C-F (Aromatic) | C-F stretch | 1100 - 1300 | Moderate |

| -OCF₃ | C-F stretch | 1000 - 1200 (strong, complex) | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₇H₄F₅NO), the calculated exact mass is approximately 213.02 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 213 would be expected. The fragmentation pattern would likely involve the loss of small molecules or radicals. Common fragmentation pathways for anilines include the loss of HCN from the aromatic ring after initial rearrangements. For this molecule, the loss of the trifluoromethoxy group or a fluorine atom could also be anticipated. A related compound, 3,6-difluoro-2-methoxyaniline, has a predicted [M+H]⁺ ion at m/z 160.05686. uni.lu

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Proposed Neutral Loss |

| 213 | [C₇H₄F₅NO]⁺ | Molecular Ion (M⁺) |

| 186 | [C₇H₄F₄O]⁺ | Loss of NH |

| 144 | [C₆H₄F₃O]⁺ | Loss of CF |

| 128 | [C₇H₄F₄N]⁺ | Loss of F |

| 83 | [C₄H₂F₃]⁺ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. It provides a highly accurate mass measurement of the parent ion, often to within 5 ppm, which allows for the determination of its elemental composition.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are utilized, coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. For aniline (B41778) derivatives, ESI in positive ion mode is common, as the amino group is readily protonated to form the [M+H]⁺ ion. oup.com

The analysis of a related compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, using ESI-TOF HRMS demonstrated the power of this technique. nih.gov The exact mass was calculated and compared against the measured mass, confirming the molecular formula. nih.gov For this compound (C₇H₄F₅NO), the theoretical exact mass of its protonated form [M+H]⁺ can be precisely calculated and compared with experimental data to confirm its identity. Further fragmentation analysis (MS/MS) can elucidate the structure by identifying characteristic losses of fragments like CF₃, OCF₃, or HF.

Table 1: Representative HRMS Parameters for Analysis

| Parameter | Value/Description |

|---|---|

| Ionization Mode | ESI Positive ([M+H]⁺) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Mass Accuracy | < 5 ppm |

| Calculated m/z [M+H]⁺ | 214.0286 |

| Observed m/z | Typically within 0.001 Da of calculated mass |

| Common Fragments | [M+H-HF]⁺, [M+H-CO]⁺, [C₆H₃F₂N]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like fluorinated anilines. nih.gov It separates components of a mixture based on their boiling points and interactions with the stationary phase, followed by mass analysis for identification.

For aniline derivatives, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed. epa.gov The analysis involves injecting a sample solution into a heated inlet, where it is vaporized and carried by an inert gas through the column. A programmed temperature ramp ensures the sequential elution of compounds. The mass spectrometer then records the mass spectrum of the eluting components. However, it is important to note that some aniline compounds can be susceptible to degradation at the high temperatures used in GC. oup.com

The mass spectrum generated by electron impact (EI) ionization typically shows a molecular ion (M⁺) peak and a series of fragment ions that create a unique fingerprint for the compound, allowing for structural confirmation and library matching.

Table 2: Typical GC-MS Methodological Parameters

| Parameter | Value/Description |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-450 m/z |

| MS Transfer Line Temp | 280 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, this analysis would reveal the planarity of the benzene (B151609) ring, the orientation of the substituent groups, and the details of intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and fluorine atoms.

While specific crystallographic data for this compound is not publicly available, studies on structurally similar compounds, such as N-formyl-4-bromo-2,6-difluoroaniline, provide insight into the expected structural features. researchgate.netresearchgate.net In such structures, molecules are often linked into chains or networks via N-H···O or N-H···N hydrogen bonds. researchgate.net Halogen bonding is another potential intermolecular interaction that can influence the crystal packing. nih.gov

Table 3: Illustrative Crystallographic Data Based on Analogous Structures

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for such derivatives) |

| Space Group | e.g., P2₁/c |

| Key Bond Lengths (Å) | C-N (~1.38 Å), C-F (~1.35 Å), C-O (~1.37 Å) |

| Key Bond Angles (°) | C-N-H (~115-120°), F-C-C (~118-122°) |

| Intermolecular Forces | N-H···F or N-H···O hydrogen bonding, π-π stacking |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the primary methods for assessing the purity of this compound and for separating it from impurities or related derivatives. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this method, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. oup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring possesses a strong chromophore. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Conditions for Purity Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid oup.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid oup.com |

| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Diode Array Detector (DAD) at ~254 nm |

| Injection Volume | 10 µL |

Future Research Horizons for this compound: A Roadmap for Innovation

The unique substitution pattern of this compound, combining a trifluoromethoxy group with two fluorine atoms on an aniline scaffold, positions it as a compound of significant interest for future research and development in medicinal chemistry, agrochemicals, and materials science. While specific research on this molecule is not yet widely published, its structural motifs suggest a rich landscape for scientific exploration. This article outlines potential future directions and emerging research avenues for this promising fluorinated aniline.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3,6-Difluoro-2-(trifluoromethoxy)aniline, and how can reaction yields be optimized?

- Methodology :

- Direct fluorination : Use HF or KF in polar aprotic solvents (e.g., DMF) to introduce fluorine atoms at positions 3 and 6 of the aniline ring. Monitor regioselectivity via to confirm substitution patterns .

- Trifluoromethoxy group installation : Employ Ullmann coupling or Cu-mediated reactions with trifluoromethyl iodide under inert conditions. Optimize temperature (80–120°C) and catalyst loading (5–10 mol% CuI) to minimize side products .

- Yield optimization : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterize intermediates by HPLC-MS to ensure stepwise fidelity .

Q. How do the electronic effects of the trifluoromethoxy group influence the compound’s reactivity in substitution reactions?

- Key findings :

- The trifluoromethoxy (-OCF) group is a strong electron-withdrawing meta-director, altering electrophilic substitution patterns. For example, nitration preferentially occurs at the 4-position (meta to -OCF), confirmed by X-ray crystallography .

- In SNAr reactions, the -OCF group activates the aromatic ring, enabling reactions with amines or thiols at lower temperatures (e.g., 50°C vs. 80°C for non-fluorinated analogs) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Recommended methods :

- NMR spectroscopy : , , and to confirm substitution patterns and purity. For example, peaks at δ -55 to -60 ppm indicate -OCF .

- Mass spectrometry (HRMS) : Accurately determine molecular weight (calc. for CHFNO: 237.02 g/mol) and detect halogen isotopic patterns .

- XRD : Resolve regiochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How do conflicting reports on regioselectivity in nitration reactions of trifluoromethoxy-substituted anilines arise, and how can they be resolved?

- Contradiction analysis :

- Studies on N-acetyl-3-(trifluoromethoxy)aniline show nitration at the 6-position (meta to -OCF), while non-acetylated analogs react at the 4-position. This discrepancy arises from competing directing effects of -NH vs. -OCF .

- Resolution : Use computational modeling (DFT) to map electron density and predict reactive sites. Validate with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What strategies mitigate decomposition during storage or handling of this compound?

- Stability challenges :

- The compound is prone to hydrolysis under humid conditions, forming 3,6-difluoro-2-hydroxyaniline.

- Solutions : Store under inert gas (Ar/N) at -20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit oxidative degradation .

Q. How does the dual fluorine substitution (3,6-difluoro) enhance binding affinity in biological targets compared to mono-fluorinated analogs?

- Mechanistic insights :

- Dual fluorination increases lipophilicity (logP ~2.5 vs. 1.8 for mono-fluoro) and enhances membrane permeability. Molecular docking studies show improved van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

- Experimental validation : Compare IC values in enzyme inhibition assays (e.g., CYP3A4 inhibition: 0.48 µM for 3,6-difluoro vs. 1.2 µM for 3-fluoro analog) .

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

- Critical bottlenecks :

- Low yields (~30%) in trifluoromethoxy group installation due to side reactions (e.g., C-O bond cleavage).

- Innovations : Use flow chemistry with Pd/C catalysts to improve reaction efficiency and scalability. Optimize solvent systems (e.g., supercritical CO) to enhance mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.